molecular formula C16H16N2O5 B2731299 N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1105221-15-5

N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Cat. No. B2731299
CAS RN: 1105221-15-5
M. Wt: 316.313
InChI Key: XSNSGDQEIWWSNE-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as AP-5, and it has been extensively studied for its pharmacological properties.

Scientific Research Applications

Interaction with Vanadium Compounds

A study conducted by Soulti et al. (1998) explored the interaction of vanadium(III) and oxovanadium(IV/V) with ligands containing the amide functionality, similar to the chemical structure of N-(3-acetamidophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide. This research is significant for understanding the coordination chemistry of vanadium compounds (Soulti et al., 1998).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

Hassan et al. (2014, 2015) conducted studies on the synthesis of pyrazole and pyrimidine derivatives, which share structural similarities with this compound. These studies focused on the cytotoxicity of these compounds against various cancer cell lines, providing insights into their potential pharmaceutical applications (Hassan et al., 2014), (Hassan et al., 2015).

Antibacterial Properties

The study by Pitucha et al. (2011) focused on synthesizing N-substituted pyrazole-1-carboxamide derivatives, investigating their potential as antimicrobial agents. This research highlights the antibacterial properties of compounds structurally related to this compound (Pitucha et al., 2011).

Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activities. These findings are relevant to the potential use of this compound in oxidative stress-related applications (Chkirate et al., 2019).

Therapeutic Applications

Bebernitz et al. (2001) studied 1,3-diaryl-[1H]-pyrazole-4-acetamides, which are structurally related to the compound , for their ability to lower glucose levels in diabetic animal models. This research is significant for understanding the therapeutic potential of similar compounds in diabetes management (Bebernitz et al., 2001).

properties

IUPAC Name

N-(3-acetamidophenyl)-5-ethoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-3-22-15-9-23-14(8-13(15)20)16(21)18-12-6-4-5-11(7-12)17-10(2)19/h4-9H,3H2,1-2H3,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNSGDQEIWWSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=COC(=CC1=O)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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